Subelliptenone G
Overview
Description
Subelliptenone G is a natural product that belongs to the diterpenoid class. It was first isolated from the plant Subersenium groundsel (Senecio subbellipticus). This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Subelliptenone G can be synthesized through various synthetic routes. One common method involves the extraction from the root bark of Garcinia subelliptica. The process typically includes collection, extraction, and purification of the plant material .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The specific methods depend on the desired purity and application of the compound. Techniques such as column chromatography and preparative thin-layer chromatography are often employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Subelliptenone G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
Subelliptenone G has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Subelliptenone G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through electron-transfer and hydrogen-transfer mechanisms. These interactions can lead to the modulation of various biological processes, including antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Subelliptenone G is similar to other xanthones, such as garcinone C, γ-mangostin, and mangiferin. it is unique due to its specific structure and biological activities. The following compounds are similar to this compound:
- Garcinone C
- γ-Mangostin
- Mangiferin
- 1,6,7-Trihydroxy-xanthone
- 1,2,5-Trihydroxyxanthone
- 1,5,6-Trihydroxyxanthone
- Norathyriol
- 1,3,5,6-Tetrahydroxy-xanthone
- Isojacareubin
- 1,3,5,8-Tetrahydroxyxanthone
- Isomangiferin
- 2-Hydroxyxanthone
- 7-O-Methylmangiferin
- Neomangiferin
- Lancerin .
This compound stands out due to its unique combination of hydroxyl groups and its specific biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,4,5-trihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSVZCUBASBXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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